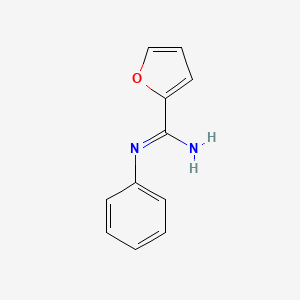
2-Furancarboximidamide, N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboximidamide, N-phenyl- is an organic compound with the molecular formula C11H10N2O. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a phenyl group attached to the nitrogen atom of the carboximidamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidamide, N-phenyl- typically involves the reaction of furan-2-carboxylic acid with phenylamine (aniline) in the presence of a dehydrating agent. One common method is as follows:
Starting Materials: Furan-2-carboxylic acid and phenylamine.
Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Furan-2-carboxylic acid is first converted to its corresponding acid chloride using the dehydrating agent. The acid chloride is then reacted with phenylamine to form 2-Furancarboximidamide, N-phenyl-.
Industrial Production Methods
Industrial production methods for 2-Furancarboximidamide, N-phenyl- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboximidamide, N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 2-furancarboxamide, N-phenyl-.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Furancarboximidamide, N-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Furancarboximidamide, N-phenyl- involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in the metabolic pathways of pathogens. This inhibition disrupts the normal cellular processes, leading to the death of the microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the type of pathogen .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboximidamide: Similar structure but lacks the phenyl group.
2-Furancarboximidamide, 5-[4-(1-hydroxyethyl)phenyl]-: Contains an additional hydroxyethyl group on the phenyl ring.
Furan-2-carboxamide: The imidamide group is replaced with an amide group.
Uniqueness
2-Furancarboximidamide, N-phenyl- is unique due to the presence of both the furan ring and the phenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
3688-57-1 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
N'-phenylfuran-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13) |
Clave InChI |
IKADXDQDFFDINH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(C2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




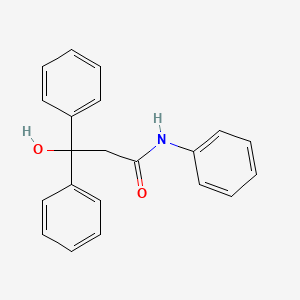
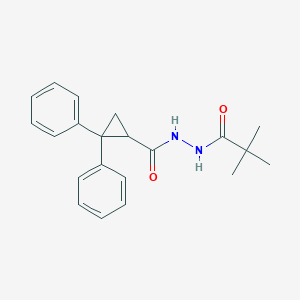
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
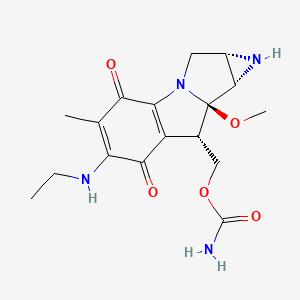
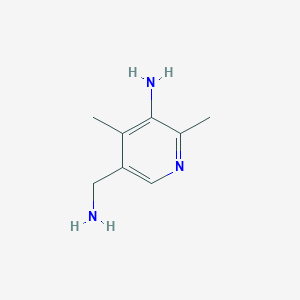
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)
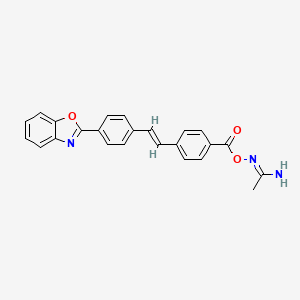

![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)
![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)

